BenchChemオンラインストアへようこそ!

N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Antiproliferative activity Breast cancer 2D monolayer assay

Procure CAS 391867-29-1 to fill a critical SAR gap at the 4-position of the benzothiazole ring. The 4-ethoxy substituent introduces distinct electronic (Hammett σp), lipophilic (Hansch π), and hydrogen-bond-acceptor properties versus 4-H, 4-CH3, and 4-F analogues, enabling systematic exploration of antiproliferative potency and DNA-binding mode within the N-(benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide series. This compound is a strong candidate for parallel 2D/3D comparative screening panels, addressing documented 2D/3D discordance where monolayer-active compounds may lose >10-fold potency in spheroid models.

Molecular Formula C18H13N3O4S2
Molecular Weight 399.44
CAS No. 391867-29-1
Cat. No. B2458466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
CAS391867-29-1
Molecular FormulaC18H13N3O4S2
Molecular Weight399.44
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C18H13N3O4S2/c1-2-25-12-4-3-5-14-16(12)19-18(27-14)20-17(22)15-9-10-8-11(21(23)24)6-7-13(10)26-15/h3-9H,2H2,1H3,(H,19,20,22)
InChIKeyKUQHVDROLBUQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 391867-29-1): Compound Identity and Core Pharmacophore


N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 391867-29-1) is a synthetic heterocyclic amide that joins a 4-ethoxy-substituted benzothiazole to a 5-nitro-1-benzothiophene-2-carboxylic acid through a carboxamide linkage. It belongs to the broader class of benzo[b]thieno-2-carboxamides bearing a benzothiazole subunit, a scaffold that has been actively explored in medicinal chemistry for antiproliferative, DNA-binding, and antimicrobial activities [1][2]. The compound presents a dual heteroaromatic architecture—an electron-rich ethoxybenzothiazole fused with an electron-deficient nitrobenzothiophene—creating a push-pull electronic system that governs its physicochemical and potential biological properties [3].

Why N-(4-Ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide Cannot Be Readily Replaced by Closest Analogs


Even subtle structural modifications within the N-(benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide series produce large differences in antiproliferative potency (up to 30-fold shifts in IC50), cellular selectivity, and DNA-binding mode [1]. For example, the parent nitro-substituted benzo[b]thieno-2-carboxamide bearing an amide side chain achieved an IC50 of 0.96 µM in 2D monolayer assays against human breast cancer cell lines, while other analogues were entirely inactive [2]. The 4-ethoxy group introduces distinct electronic (σp Hammett), lipophilic (π), and hydrogen-bond-acceptor properties compared with 4-H, 4-CH3, or 4-F substituents, which can alter cellular permeability, metabolic stability, and target engagement. Furthermore, 2D-versus-3D cell culture discordance has been documented for this scaffold, where compounds potent in 2D monolayers may underperform in 3D spheroid models—meaning that generic substitution without matched assay context can lead to procurement of compounds with misleading activity profiles [2].

Quantitative Differentiation Evidence for N-(4-Ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide Versus Closest Analogs


Nitrobenzothiophene Scaffold: Antiproliferative Potency in 2D Monolayer Assays Against Breast Cancer Cell Lines

Within the benzo[b]thieno-2-carboxamide chemotype, the nitro-substituted analogue bearing an amide side chain (compound 11 in Zlatar et al. 2017) showed IC50 = 0.96 µM in 2D monolayer against SK-BR-3 human breast adenocarcinoma cells [1]. This represents the core pharmacophore shared by the target compound. For comparison, the most potent benzothiazole-substituted benzo[b]thieno-2-carboxamide reported by Cindrić et al. (2017), the amidino-benzothiazole derivative 4d, exhibited IC50 = 1.16 µM against HeLa cervical carcinoma cells [2]. However, nitro-substituted benzothiazolyl benzothiophene carboxamides lacking the 4-ethoxy substituent (amino-substituted benzothiazole hydrochloride salt 5d) achieved IC50 = 0.040 µM (40 nM) against MCF-7 breast cancer cells [3]. The 4-ethoxy substituent is expected to modulate potency through electronic and lipophilic effects, but direct head-to-head IC50 data for CAS 391867-29-1 specifically have not been published in peer-reviewed literature as of the search date.

Antiproliferative activity Breast cancer 2D monolayer assay

2D Versus 3D Culture Discordance: A Critical Procurement Filter for Benzothiophene Carboxamides

Zlatar et al. (2017) demonstrated that IC50 values for benzothiophene carboxanilides can differ by >10-fold between 2D monolayer and 3D spheroid assays. For the nitro-substituted benzo[b]thieno-2-carboxamide 11, IC50 shifted from 0.96 µM (2D) on SK-BR-3 to a higher (less potent) value in the 3D format; across all tested compounds, 3D IC50 values were consistently elevated relative to 2D values [1]. Doxorubicin control showed a comparable trend (T-47D: 0.08 µM 2D → 1.01 µM 3D). This scaffold-specific discordance means that procuring a benzothiophene-2-carboxamide based solely on 2D potency risks selecting false-positive compounds that fail in more physiologically relevant 3D tumor models. The lipophilic 4-ethoxy substituent of CAS 391867-29-1 (calculated logP higher than 4-H or 4-NH2 analogues) may further influence 3D penetration and activity, though direct measurements are unavailable [1][2].

3D spheroid 2D vs 3D discordance False-positive risk

DNA Binding and Topoisomerase Modulation: Pharmacodynamic Differentiation Among Benzothiazole-Bearing Analogues

Benzothiazole-substituted benzo[b]thieno-2-carboxamides have demonstrated DNA minor-groove binding, with DNase I footprinting experiments revealing sequence-selective binding in A-T rich regions for amidino-benzothiazole derivatives (compound 4c in Cindrić et al. 2017) [1]. Additionally, compounds 4a–4c exhibited topoisomerase I suppressive effects. Conversely, amino-substituted benzothiazole hydrochloride salt 5d showed pronounced antiproliferative activity (IC50 = 40 nM against MCF-7) without DNA being considered a primary biological target [2]. This indicates that the substitution pattern on the benzothiazole ring (amidino vs. amino vs. ethoxy) dictates whether cytotoxicity proceeds through DNA interaction or alternative pathways. The 4-ethoxy substituent, being neither a DNA-intercalating nor a cationic amidine moiety, is predicted to engage a different target profile, potentially reducing genotoxic liability while maintaining antiproliferative capacity—a hypothesis that requires experimental validation but is consistent with the structure-activity relationships established for this scaffold [1][2].

DNA groove binding Topoisomerase inhibition Sequence selectivity

Nitro Group as Bioreductive Prodrug Handle: Differential Activation Potential Across Benzothiophene-2-Carboxamides

The 5-nitro group on the benzothiophene ring is structurally analogous to the nitro-aromatic prodrug motif found in known antibacterial and anticancer agents that undergo enzymatic reduction by bacterial nitroreductases (NfsA/NfsB) or human oxidoreductases under hypoxic conditions [1]. In the structurally related 5-nitrothiophene-2-carboxamide series, nitroreductase-mediated activation generates cytotoxic metabolites capable of killing target cells [2]. Within the benzothiazolyl benzothiophene carboxamide class, the nitro- and amino-substituted benzimidazole derivatives 3a, 4a, 5a, and 5b demonstrated MIC values of 2–8 µg/mL against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Moraxella catarrhalis) bacteria [3]. The presence of the 4-ethoxy substituent on the benzothiazole ring may influence the reduction potential of the nitro group through electronic effects transmitted across the amide linkage, potentially tuning the rate of bioreductive activation—a physicochemical differentiation that can be exploited in hypoxia-targeted or bacteria-selective prodrug design [1][3].

Nitroreductase Bioreductive prodrug Hypoxia-selective

Benzoxazine/Benzothiazine NOS Inhibitory Patent Space: Structural Proximity and Intellectual Property Differentiation

A patent assigned to Bristol-Myers Squibb (US 8,618,286 B2) claims benzoxazines, benzothiazines, and related compounds having NOS (nitric oxide synthase) inhibitory activity, within which benzothiazole- and benzothiophene-containing carboxamides are explicitly encompassed as structural embodiments [1]. The patent describes compounds with IC50 values for NOS inhibition, establishing this chemotype as a recognized pharmacophore for modulating nitric oxide pathways. CAS 391867-29-1, featuring a benzothiazole (rather than benzothiazine) core with a 4-ethoxy substituent and nitrobenzothiophene carboxamide, sits at the periphery of this patent space—structurally similar enough to warrant freedom-to-operate analysis yet differentiated by the ethoxy substitution pattern and the nitro positioning (5-nitro-benzothiophene vs. alternative nitro placements claimed in the patent). The compound's CAS identifier (ALA3638788) appears in the Aladdin Scientific database in association with this patent document [1].

Nitric oxide synthase Patent landscape Benzothiazine

Recommended Application Scenarios for N-(4-Ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide Based on Available Evidence


Antiproliferative Screening in 3D Tumor Spheroid Models to Validate Translational Relevance

Based on the documented 2D/3D discordance within the benzothiophene-2-carboxamide class, where compounds active in 2D monolayers may show >10-fold potency loss in 3D spheroids, CAS 391867-29-1 is a strong candidate for direct inclusion in parallel 2D/3D comparative screening panels [1]. Its uncharacterized 4-ethoxy substituent provides an opportunity to study how lipophilic modifications affect spheroid penetration and antiproliferative activity in a physiologically more relevant tumor model. Procurement of this compound alongside the known comparator compound 11 (IC50 2D = 0.96 µM) would enable head-to-head 2D/3D profiling [1].

Structure-Activity Relationship (SAR) Expansion of the Benzothiazole-4-Position Substitution Space

The 4-ethoxy substituent on the benzothiazole ring fills a specific gap in the SAR matrix between the 4-H (unsubstituted), 4-CH3, and 4-F analogues [2][3]. Procuring CAS 391867-29-1 alongside N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide enables a systematic exploration of electronic (Hammett σ), lipophilic (Hansch π), and steric (Taft Es) parameters at the 4-position, which are known to modulate antiproliferative potency and DNA-binding properties in this scaffold [2].

Bioreductive Prodrug Feasibility Studies Leveraging the 5-Nitro Handle

The 5-nitro group on the benzothiophene ring provides a substrate for bacterial nitroreductases (NfsA/NfsB) and human oxidoreductases, as demonstrated for structurally related 5-nitrothiophene-2-carboxamides [4][5]. CAS 391867-29-1 can be evaluated in nitroreductase-overexpressing bacterial strains or under hypoxic versus normoxic conditions in mammalian cells to assess whether the 4-ethoxy-benzothiazole moiety modulates the rate or selectivity of nitro group reduction. The antibacterial MIC range of 2–8 µg/mL observed for related nitro-substituted congeners [5] provides a baseline for comparative assessment.

NOS Inhibitor Lead Optimization with Differentiated Intellectual Property Position

Given the patent precedent for benzothiazole/benzothiophene carboxamides as NOS inhibitors (US 8,618,286 B2), CAS 391867-29-1 can serve as a structurally differentiated starting point for NOS drug discovery programs [6]. The 4-ethoxy substitution pattern and 5-nitro-benzothiophene orientation are distinct from the benzothiazine-based cores primarily exemplified in the patent, potentially offering a different selectivity profile against NOS isoforms (nNOS, iNOS, eNOS) and a clearer freedom-to-operate position [6].

Quote Request

Request a Quote for N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.